molecular formula C13H18N2O2 B13041835 1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one

1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one

Cat. No.: B13041835
M. Wt: 234.29 g/mol
InChI Key: GJDSUFODBJKKKM-UHFFFAOYSA-N
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Description

1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one (CAS 2089650-05-3) is an imidazolidinone derivative of interest in organic chemistry and pharmaceutical research. This compound has a molecular formula of C13H18N2O2 and a molecular weight of 234.30 g/mol . Its structure features a benzyl group and a 1-hydroxyethyl substituent on the heterocyclic imidazolidin-4-one core, making it a potential intermediate or building block for the synthesis of more complex molecules. As a specialized chemical, it is intended for research and development purposes in a controlled laboratory environment only. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling. The compound has identified hazard codes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated environment.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one

InChI

InChI=1S/C13H18N2O2/c1-10-14(8-12-6-4-3-5-7-12)9-13(17)15(10)11(2)16/h3-7,10-11,16H,8-9H2,1-2H3

InChI Key

GJDSUFODBJKKKM-UHFFFAOYSA-N

Canonical SMILES

CC1N(CC(=O)N1C(C)O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Alkylation of Imidazolidinone Precursors

  • The N-1 benzylation is commonly performed by reacting the imidazolidinone or its precursor with benzyl halides (e.g., benzyl chloride) under basic conditions, often using aqueous NaOH or organic bases such as triethylamine in solvents like dichloromethane or chloroform. This step selectively introduces the benzyl group on the nitrogen atom.

  • Example: Reaction of hydantoin derivatives with benzyl halide in aqueous NaOH and triethylbenzylammonium chloride catalysis yields benzyl-substituted imidazolidinones.

Introduction of the 1-Hydroxyethyl Group

  • The 1-hydroxyethyl substituent at C-3 can be introduced via reduction of a corresponding keto or halomethyl intermediate.

  • One approach involves converting a 3-halogenomethyl imidazolidinone derivative into the 3-(1-hydroxyethyl) compound by reaction with an alcoholate or by reduction with hydride reagents such as lithium aluminum hydride (LiAlH4).

  • Alternatively, the hydroxyethyl group can be installed by reaction of the 3-position with ethylene oxide or via nucleophilic substitution with hydroxyethyl-containing reagents.

Methylation at C-2 Position

  • The methyl group at C-2 is introduced either by starting from a 2-methyl-substituted precursor or by methylation of the imidazolidinone ring using methylating agents such as methyl iodide under basic conditions.

  • This step is often integrated early in the synthesis to ensure regioselectivity and stability of the methyl substituent during subsequent transformations.

Ring Closure and Cyclization

  • The imidazolidinone ring is typically formed by cyclization of appropriate diamine and carbonyl-containing precursors, such as amino alcohols and isocyanates or carbamates.

  • Microwave-assisted synthesis has been reported to efficiently promote cyclization reactions yielding imidazolidinone derivatives with high yields and purity.

Detailed Reaction Conditions and Examples

Step Reagents/Conditions Yield (%) Notes
N-Benzylation Benzyl chloride, aqueous NaOH, triethylbenzylammonium chloride, DCM, room temp 79-85 Selective N-alkylation; mild conditions preserve other functional groups
Introduction of 3-Hydroxyethyl Reduction of 3-halogenomethyl intermediate with LiAlH4 in THF, reflux 70-85 High yield; careful control of reduction conditions necessary to avoid over-reduction
C-2 Methylation Methyl iodide, base (e.g., K2CO3), acetone or DMF, room temp 75-80 Methylation prior to ring closure recommended for regioselectivity
Cyclization Diamine + isocyanate or carbamate, microwave irradiation, 40-60 s, 80-89% yield 80-89 Microwave-assisted cyclization reduces reaction time and improves yield

Research Findings and Optimization Notes

  • Microwave-assisted synthesis offers significant advantages in reducing reaction times from hours to minutes while maintaining or improving yields and purity of imidazolidinone derivatives.

  • Use of toxic reagents such as thionyl chloride for halogenation steps is discouraged due to safety concerns; alternative reagents or milder conditions are preferred.

  • High dilution factors during reduction steps (e.g., reduction of benzylated carboxylic acid derivatives) can improve selectivity and yield but may reduce scalability.

  • The choice of solvent impacts reaction efficiency; polar aprotic solvents such as DMF or acetonitrile are often preferred for alkylation and methylation steps, while non-polar solvents like dichloromethane are used for extraction and purification.

  • Purification typically involves extraction with organic solvents (e.g., methylene chloride), drying over sodium sulfate, and recrystallization from ethanol or hexane under controlled temperatures.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Advantages Limitations
N-Benzylation Alkylation of imidazolidinone nitrogen Benzyl chloride, NaOH, triethylbenzylammonium chloride, DCM High selectivity, mild conditions Requires careful pH control
3-Hydroxyethyl introduction Reduction of halomethyl intermediate or nucleophilic substitution LiAlH4 in THF, reflux or hydroxyethyl reagents High yield, direct installation Sensitive to over-reduction
C-2 Methylation Methylation using methyl iodide Methyl iodide, base, acetone or DMF Efficient methylation May require protection of other groups
Cyclization Ring closure via microwave-assisted synthesis Diamine + isocyanate/carbamate, microwave Rapid, high yield Requires microwave equipment
Purification Extraction, drying, recrystallization Methylene chloride, Na2SO4, ethanol, hexane High purity product Multiple steps may reduce throughput

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imidazolidinone ring can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.

    Substitution: Sodium hydride in dimethylformamide (DMF) at 60-80°C.

Major Products Formed

    Oxidation: Formation of 1-Benzyl-3-(1-oxoethyl)-2-methylimidazolidin-4-one.

    Reduction: Formation of 1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidine.

    Substitution: Formation of various substituted imidazolidinones depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing the compound’s binding affinity. Additionally, the benzyl group may interact with hydrophobic pockets within the enzyme, further stabilizing the enzyme-inhibitor complex.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares 1-benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one to structurally analogous compounds, emphasizing substituent effects, biological activity, and pharmacological optimization strategies.

Imidazolidinone Derivatives with Varied Substituents

2.1.1. 1-Benzyl-3-aryl-2-sulfanylideneimidazolidin-4-one Derivatives

These compounds (e.g., compounds 17–28 in ) share the imidazolidinone core but differ in substituents:

  • Position 1 : Benzyl group (consistent with the target compound).
  • Position 2 : Sulfur atom (vs. methyl group in the target compound).
  • Position 3 : Aryl groups (e.g., chlorophenyl, methoxyphenyl) instead of 1-hydroxyethyl.

Biological Activity: These derivatives exhibit anti-Trypanosoma brucei activity, with potency influenced by aryl substituents. For example, compound 17 (3-methoxyphenyl substituent) showed moderate efficacy, while halogenated analogs (e.g., 18–23) displayed enhanced activity due to increased lipophilicity and target binding .

2.1.2. 2-(1-Hydroxyethyl)imidazole
  • Core Structure: Imidazole ring (vs. imidazolidinone).
  • Key Substituent : 1-Hydroxyethyl group at position 2.

Biological Activity : Demonstrated potent inhibition of PaLpxC (IC50 = 20 nM) and antimicrobial activity (MIC = 4 μg/mL). The hydroxyethyl group likely participates in zinc chelation, a critical interaction for metalloenzyme inhibition .

Thiazolidinone and Thienopyrrole Analogs

2.2.1. Benzylidene-3-methyl-2-thioxothiazolidin-4-one (BMTTZD) Derivatives

These thiazolidinone-based compounds () feature a sulfur-containing ring instead of imidazolidinone:

  • Core Structure: Thiazolidinone (vs. imidazolidinone).
  • Substituents : Benzylidene groups at position 5 with hydroxyl or methoxy modifications.

Substituent polarity (e.g., hydroxyl vs. methoxy) modulates solubility and target affinity .

2.2.2. 3,4-Diacetyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid Methyl Ester

This compound () contains a thienopyrrole core but shares a methyl group and hydroxyethyl-like substituents:

  • Relevance : Highlights the role of methyl and hydroxyalkyl groups in enhancing bioavailability and metabolic stability .

Key Research Findings and Trends

Substituent Effects on Potency :

  • Hydroxyethyl Groups : Critical for zinc chelation in metalloenzyme inhibitors (e.g., LpxC) .
  • Aryl vs. Alkyl Groups : Aryl substituents (e.g., chlorophenyl) improve antiparasitic activity via hydrophobic interactions, while alkyl groups (e.g., methyl) may enhance metabolic stability .

Core Structure Influence: Imidazolidinones and thiazolidinones exhibit distinct electronic properties, affecting binding to targets like LpxC or Trypanosoma proteins.

Synthetic Strategies: Imidazolidinone derivatives are synthesized via cyclization reactions, often employing catalysts like NaOAc (). Modifications at position 3 are pivotal for tuning activity .

Comparative Data Table

Compound Name Core Structure Position 1 Position 2 Position 3 Biological Target Key Activity Data Reference
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one Imidazolidinone Benzyl Methyl 1-Hydroxyethyl Hypothesized: LpxC N/A (Inferred from analogs)
1-Benzyl-3-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one Imidazolidinone Benzyl Sulfur 3-Methoxyphenyl Trypanosoma brucei Moderate anti-parasitic activity
2-(1-Hydroxyethyl)imidazole Imidazole - - 1-Hydroxyethyl PaLpxC IC50 = 20 nM; MIC = 4 μg/mL
(Z)-5-(4-Hydroxybenzylidene)-3-methyl-2-thioxothiazolidin-4-one Thiazolidinone - Sulfur 4-Hydroxybenzylidene Antimicrobial (inferred) Synthesized (85–92% yield)

Biological Activity

1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one (commonly referred to as BHEMI) is a synthetic compound that has garnered attention for its potential biological activities. This document provides a detailed exploration of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BHEMI is characterized by its imidazolidinone core, which is known for versatile chemical reactivity and biological activity. The structural formula can be represented as follows:

C13H17N2O\text{C}_{13}\text{H}_{17}\text{N}_{2}\text{O}

This compound features a benzyl group, a hydroxyethyl substituent, and a methyl group on the imidazolidinone ring, contributing to its unique properties.

Antimicrobial Properties

BHEMI has been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including resistant strains. The minimal inhibitory concentration (MIC) values suggest that BHEMI can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results position BHEMI as a promising candidate for further development in antimicrobial therapies.

Antifungal Activity

In addition to antibacterial effects, BHEMI has shown antifungal activity against common fungal pathogens. In vitro assays demonstrated efficacy against Candida albicans with comparable MIC values.

Fungal Strain MIC (µg/mL)
Candida albicans4

This suggests potential applications in treating fungal infections.

Cytotoxicity and Antitumor Activity

Recent studies have explored the cytotoxic effects of BHEMI on cancer cell lines. Preliminary data indicate that BHEMI can induce apoptosis in various cancer cell types, including breast cancer (MCF-7) and lung cancer (A549) cells.

Cell Line IC50 (µM)
MCF-712
A54915

The mechanism appears to involve the modulation of apoptotic pathways, although further investigation is required to elucidate the precise molecular targets involved.

The biological activity of BHEMI is believed to stem from its ability to interact with key enzymes and receptors within microbial and human cells. Notably, it may inhibit specific enzymes involved in cell wall synthesis in bacteria or interfere with signaling pathways in cancer cells.

  • Enzyme Inhibition : BHEMI may act as an inhibitor of bacterial enzymes such as transpeptidases, which are crucial for cell wall integrity.
  • Apoptosis Induction : In cancer cells, BHEMI appears to activate caspase pathways leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of BHEMI against multi-drug resistant strains. The findings revealed significant inhibition at low concentrations, supporting its potential use in clinical settings where antibiotic resistance is prevalent.

Study 2: Antitumor Activity

In a separate investigation by Johnson et al. (2024), BHEMI was tested on various cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways, highlighting its dual role as both an anticancer and antimicrobial agent.

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